

A Comparative Guide to MAP4K4 Inhibitors: GNE-495 vs. PF-06260933

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Compound of Interest		
Compound Name:	GNE-495	
Cat. No.:	B15607992	Get Quote

For researchers in drug discovery and development, the selection of potent and selective tool compounds is critical for validating novel therapeutic targets. Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) has emerged as a significant target in a variety of diseases, including metabolic disorders, cardiovascular diseases, and cancer. This guide provides a detailed, data-driven comparison of two widely used MAP4K4 inhibitors: **GNE-495** and PF-06260933.

Performance and Physicochemical Properties

Both **GNE-495** and PF-06260933 are potent and highly selective inhibitors of MAP4K4. Notably, both compounds exhibit the same in vitro half-maximal inhibitory concentration (IC50) against the MAP4K4 kinase.[1][2][3][4][5][6][7] The key differences lie in their cellular potency and their reported applications in various disease models.



Property	GNE-495	PF-06260933
Biochemical IC50 (MAP4K4)	3.7 nM[1][2][3][7]	3.7 nM[1][4][5][6][8][9]
Cellular IC50	Not explicitly reported	160 nM[6][8][9]
Molecular Formula	C22H20FN5O2[10]	C16H13CIN4[5]
Molecular Weight	405.43 g/mol [10]	296.75 g/mol [4]
Primary Reported In Vivo Use	Retinal Angiogenesis[10][11]	Diabetes, Atherosclerosis, Vascular Inflammation[5][8][12]
Oral Bioavailability (F)	37-47% (in mice)[2][3]	Orally active, suitable for in vivo models[4][8]

Experimental Data and Applications GNE-495: A Tool for Angiogenesis Research

GNE-495 was developed through a structure-based design approach to create a potent and selective MAP4K4 inhibitor with good pharmacokinetic properties.[11] It has been effectively utilized in in vivo models of retinal angiogenesis, where its administration recapitulated the phenotype observed in MAP4K4 knockout mice, demonstrating its on-target effects.[11] **GNE-495** also shows inhibitory activity against the related kinases MINK and TNIK.[11]

PF-06260933: An Agent for Metabolic and Inflammatory Disease Models

PF-06260933 is another highly selective, orally active MAP4K4 inhibitor.[8] It has been extensively used to probe the function of MAP4K4 in metabolic and inflammatory contexts. For instance, treatment with PF-06260933 has been shown to prevent TNF-α-mediated endothelial permeability and reduce blood glucose levels in mouse models.[6][8] Furthermore, it has demonstrated efficacy in ameliorating plaque development in models of atherosclerosis.[8]

Experimental Protocols Biochemical Kinase Assay (General Protocol)



A common method to determine the biochemical potency of kinase inhibitors is a Fluorescence Resonance Energy Transfer (FRET)-based assay.

- Reagents: Recombinant human MAP4K4 catalytic domain, a suitable substrate peptide (e.g., a peptide derived from TRAF2), ATP, and FRET donor and acceptor fluorophores.
- Procedure:
 - The inhibitor (GNE-495 or PF-06260933) at varying concentrations is incubated with the MAP4K4 enzyme.
 - The kinase reaction is initiated by the addition of ATP and the substrate peptide.
 - The reaction is allowed to proceed for a defined period at a controlled temperature.
 - The amount of phosphorylated substrate is quantified by measuring the FRET signal,
 which is proportional to the kinase activity.
 - IC50 values are calculated by fitting the dose-response data to a suitable equation.[13]

Cellular Assay for MAP4K4 Inhibition (PF-06260933)

This assay is designed to measure the ability of a compound to inhibit MAP4K4-mediated signaling within a cellular context.

- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a relevant cell type.[8]
- Procedure:
 - HUVECs are cultured in appropriate media.
 - Cells are treated with varying concentrations of the inhibitor (e.g., PF-06260933).
 - MAP4K4 signaling is stimulated, for example, by treating the cells with TNF-α.[8]
 - The phosphorylation of a downstream target of MAP4K4 is measured using techniques such as Western blotting or an ELISA-based assay.



 The cellular IC50 is determined by quantifying the reduction in the phosphorylation signal as a function of inhibitor concentration.

In Vivo Retinal Angiogenesis Model (GNE-495)

This model assesses the effect of MAP4K4 inhibition on blood vessel development in the eye.

- Animal Model: Neonatal mice are used as their retinal vasculature is still developing.[11]
- Procedure:
 - **GNE-495** is administered to neonatal mice, typically via intraperitoneal (IP) injection, at specified doses (e.g., 25 and 50 mg/kg).[2][11]
 - The treatment is continued for a defined period (e.g., daily from postnatal day 1 to 6).[11]
 - At the end of the study, the mice are euthanized, and their retinas are dissected.
 - The retinal vasculature is stained (e.g., with isolectin-B4) and imaged.[11]
 - The extent of vascular outgrowth and any morphological abnormalities are quantified to assess the effect of the inhibitor.[11]

In Vivo Atherosclerosis Model (PF-06260933)

This model evaluates the impact of MAP4K4 inhibition on the development of atherosclerotic plaques.

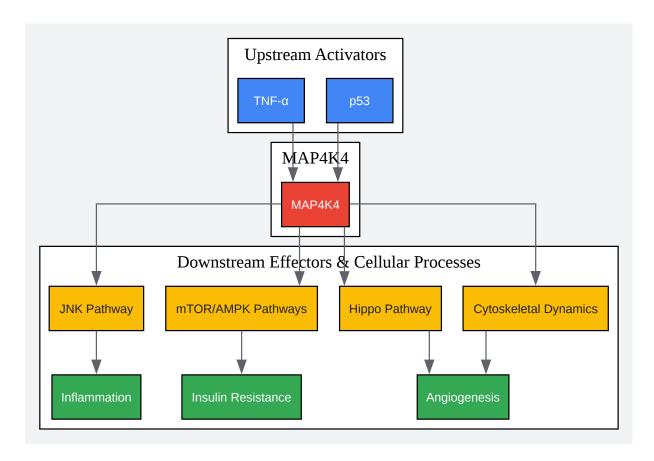
- Animal Model: Apolipoprotein E-deficient (Apoe-/-) or LDL receptor-deficient (Ldlr-/-) mice fed a high-fat diet are commonly used models.[8]
- Procedure:
 - Mice are placed on a high-fat diet to induce atherosclerosis.
 - PF-06260933 is administered orally at a specified dose (e.g., 10 mg/kg) for a prolonged period (e.g., 6-10 weeks).[8]

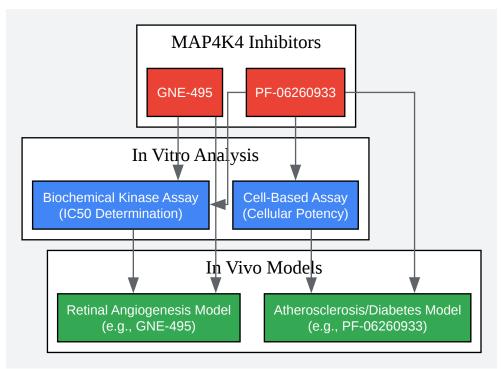


- At the conclusion of the study, the animals are euthanized, and the extent of atherosclerotic plaque formation in the aorta is quantified.
- Plasma glucose and lipid levels can also be measured to assess the metabolic effects of the inhibitor.[8]

Signaling Pathway and Experimental Workflow Diagrams







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